PIKfyve Biochemical Potency: 42 nM IC50 Delivers an Optimal Balance Between Potency and Synthetic Tractability
In a standardized PIKfyve ADP-Glo™ biochemical assay used consistently across the US20240016810 patent series, 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}-1,8-naphthyridine (BDBM645407) achieved an IC50 of 42 nM [1]. This represents a 238-fold improvement over the weakly active analog BDBM645408 (IC50 = 10,000 nM), which differs in its substitution pattern, yet avoids the extreme potency of the picomolar leads (e.g., BDBM50590929 at 1 nM [2]) that often correlate with poor selectivity profiles and challenging PK properties [3].
| Evidence Dimension | PIKfyve biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 42 nM |
| Comparator Or Baseline | BDBM645408 (IC50 = 10,000 nM); BDBM50590929 (IC50 = 1 nM); BDBM645378 (IC50 = 4.9 nM); BDBM645402 (IC50 = 32 nM); Apilimod (IC50 = 640 nM) |
| Quantified Difference | 238-fold more potent than BDBM645408; 42-fold less potent than the most potent lead (BDBM50590929); 1.3-fold less potent than BDBM645402; 8.6-fold more potent than Apilimod |
| Conditions | PIKfyve ADP-Glo™ Kinase Assay (Carna Biosciences proprietary methodology); recombinant human PIKfyve |
Why This Matters
This 42 nM potency sits in a pragmatic 'sweet spot'—sufficiently potent to drive robust target engagement in cellular assays without the selectivity and developability risks typically associated with sub-nanomolar kinase inhibitors, making it an ideal tool compound for PIKfyve-dependent disease models.
- [1] BindingDB Entry BDBM645407. Affinity Data: IC50 = 42 nM. PIKfyve Biochemical Assay. Deposited 2025. View Source
- [2] BindingDB Entry BDBM50590929 (CHEMBL4303292). Affinity Data: IC50 = 1 nM. PIKfyve Biochemical Assay. Deposited 2025. View Source
- [3] Davis, M.I. et al. (2011) Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. View Source
